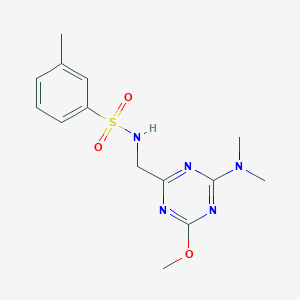

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the non-centrosymmetric P21 space group of the DOST crystal was confirmed by single-crystal XRD, and the HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn . The DSFS crystal crystallized in a centrosymmetric pattern with P1 space group .

Chemical Reactions Analysis

While specific chemical reactions involving “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide” are not available, 4-Dimethylaminopyridine (DMAP) is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, the DOST crystal has high optical transmittance (≥70%), a wide transmission range, and an energy bandwidth of 2.43 eV . The DSFS crystal has different vibrational modes confirmed via Fourier transform infrared (FTIR) spectroscopy .

Wissenschaftliche Forschungsanwendungen

Environmental Stability and Degradation

One study investigated the microbial and rat metabolites of Triflusulfuron Methyl, a herbicide that contains the sulfonamide structure similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide. This research highlighted the compound's rapid microbial metabolism and its breakdown into various metabolites, demonstrating the environmental stability and degradation pathways of such chemicals (Dietrich, Reiser, & Stieglitz, 1995).

Photodynamic Therapy Applications

Another application involves the development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, highlighting the compound's potential in treating cancer. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Action and Plant Metabolism

Research on the influence of herbicides like hexazinone and chlorsulfuron, which share a similar structure to the sulfonamide compound , on the metabolism of isolated soybean leaf cells has provided insights into the biochemical impacts of these substances on plant physiology. These studies found that such compounds could inhibit photosynthesis and affect lipid synthesis in plants, indicating their mode of action and potential effects on agricultural ecosystems (Hatzios & Howe, 1982).

Antifungal and Anticancer Properties

A series of sulfonamides, including those with triazine structures, were synthesized and shown to have antifungal activity. This demonstrates the compound's utility in developing new therapeutic agents against fungal infections. Additionally, some of these compounds displayed promising anticancer activity, highlighting their potential in cancer treatment research (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Corrosion Inhibition

Triazine derivatives have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid, showcasing the compound's application in protecting industrial materials. The study provides a foundation for using such chemicals in developing more effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).

Zukünftige Richtungen

While specific future directions for “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide” are not available, related compounds like DAST and DSFS are being studied for their potential applications in nonlinear optical materials . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-10-6-5-7-11(8-10)23(20,21)15-9-12-16-13(19(2)3)18-14(17-12)22-4/h5-8,15H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHOWHVJIAVQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685268.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2685273.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2685274.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2685277.png)

![N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2685286.png)

![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)

![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)